molecular formula C11H12ClN5 B8523688 2-chloro-9-(2-cyclohexenyl)-9H-adenine

2-chloro-9-(2-cyclohexenyl)-9H-adenine

Cat. No.: B8523688
M. Wt: 249.70 g/mol
InChI Key: AYVHHXZXJWFOBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-9-(2-cyclohexenyl)-9H-adenine is a synthetic purine nucleoside analog characterized by a chlorine substitution at the 2-position of the adenine base and a cyclohexenyl group attached to the N9 position. This structural modification enhances its stability and bioavailability compared to natural nucleosides. These analogs are primarily used in oncology for their antimetabolite properties, disrupting nucleotide metabolism and inducing apoptosis in rapidly dividing cells .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-chloro-9-cyclohex-2-en-1-ylpurin-6-amine

InChI

InChI=1S/C11H12ClN5/c12-11-15-9(13)8-10(16-11)17(6-14-8)7-4-2-1-3-5-7/h2,4,6-7H,1,3,5H2,(H2,13,15,16)

InChI Key

AYVHHXZXJWFOBE-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)N2C=NC3=C(N=C(N=C32)Cl)N

Origin of Product

United States

Comparison with Similar Compounds

Ribonucleotide Reductase Inhibition

  • Clofarabine (Cl-F-ara-A): The 2'-fluoro-arabinose configuration confers 50-fold greater potency in CEM cell growth inhibition compared to ribose or difluororibose analogs (Cl-F-ribo-dAdo, Cl-diF-ribo-dAdo). This is attributed to its superior RNR inhibition (IC₅₀ = 65 nM), which depletes dNTP pools and blocks DNA synthesis .
  • Cladribine (2-CdA) : Lacks the 2'-fluoro group, reducing RNR affinity but retaining activity against lymphoid malignancies via DNA chain termination .

Selectivity and Toxicity

  • Clofarabine : Selective cytotoxicity at DNA synthesis-inhibiting concentrations (IC₅₀ = 5 nM in K562 cells), sparing RNA/protein synthesis .
  • Cl-F-ribo-dAdo and Cl-diF-ribo-dAdo: Inhibit RNA/protein synthesis at similar concentrations as DNA synthesis, leading to non-selective toxicity and poor therapeutic indices .

Pharmacokinetic and Efficacy Data

Compound Oral Bioavailability Key Preclinical Findings
Clofarabine (Cl-F-ara-A) High 80% tumor growth inhibition in colon xenografts
2-Chloro-9-(2-cyclohexenyl) Unknown Hypothesized improved CNS penetration due to lipophilicity
Cladribine Low Single-dose remission in hairy cell leukemia

Critical Analysis of Structural Modifications

  • Sugar Moieties: Arabinose (Cl-F-ara-A) enhances RNR binding vs. ribose (Cl-F-ribo-dAdo) due to stereoelectronic effects .
  • Halogenation: 2-Chloro substitution increases metabolic stability over 2-fluoro (fludarabine), reducing deamination by adenosine deaminase (ADA) .
  • N9 Substituents : Cyclohexenyl groups (in this compound) may reduce solubility but improve tissue distribution compared to sugar-linked analogs .

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